molecular formula C9H7F3O2 B8665342 3-Ethyl-2,4,5-trifluorobenzoic acid CAS No. 181942-29-0

3-Ethyl-2,4,5-trifluorobenzoic acid

Cat. No. B8665342
Key on ui cas rn: 181942-29-0
M. Wt: 204.15 g/mol
InChI Key: YNGXHRRTAUOVKC-UHFFFAOYSA-N
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Patent
US05849757

Procedure details

A mixture of 4-(1-carboxyethyl)-3,5,6-trifluorophthalic acid (14.9 g, 47.9 mmol), dimethylsulfoxide(100 ml), and triethylamine (30 ml) was heated at 140° C. for 4 days, and the reaction mixture was concentrated to dryness. To the residue was added 1N Hcl (100 ml), and the solution was extracted with ether. The extract was washed with brine, dried over anhydrous sodium sulfate, and then evaporated to yield 9.27 g of the title compound as pale yellow crystals.
Name
4-(1-carboxyethyl)-3,5,6-trifluorophthalic acid
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]([C:6]1[C:7]([F:20])=[C:8]([C:17]([OH:19])=[O:18])[C:9](=[C:13]([F:16])[C:14]=1[F:15])C(O)=O)C)(O)=O.CS(C)=O>C(N(CC)CC)C>[CH2:4]([C:6]1[C:7]([F:20])=[C:8]([CH:9]=[C:13]([F:16])[C:14]=1[F:15])[C:17]([OH:19])=[O:18])[CH3:1]

Inputs

Step One
Name
4-(1-carboxyethyl)-3,5,6-trifluorophthalic acid
Quantity
14.9 g
Type
reactant
Smiles
C(=O)(O)C(C)C=1C(=C(C(C(=O)O)=C(C1F)F)C(=O)O)F
Name
Quantity
100 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated to dryness
ADDITION
Type
ADDITION
Details
To the residue was added 1N Hcl (100 ml)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=C(C(=O)O)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.27 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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